4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
Description
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to biologically active pyrimidine derivatives. The hydrochloride salt form enhances solubility, making it a practical intermediate for further functionalization in drug discovery. Key structural features include a tetrahydropyrido core fused with a pyrimidine ring and a reactive chlorine atom at position 4, which facilitates nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H9Cl2N3 |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
InChI Key |
NVRALFSEXNSGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=NC=N2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Amines
The foundational method involves cyclizing 2-aminonicotinic acid derivatives with urea or thiourea under reflux conditions. For example, 2-aminonicotinic acid reacts with urea in ethanol at 80°C for 12 hours to form the pyrimidine ring, followed by chlorination using phosphorus oxychloride (POCl₃) at 110°C. The intermediate 4-hydroxy derivative is then reduced with hydrogen gas over a palladium catalyst to yield the tetrahydropyridine moiety.
Key Reaction Conditions:
-
Solvent: Ethanol or toluene
-
Catalyst: Palladium on carbon (5–10 wt%)
Modern Catalytic Approaches
Transition Metal-Catalyzed Cyclization
Recent advances employ palladium or copper catalysts to streamline ring formation. For instance, a Suzuki-Miyaura coupling between 4-chloropyrimidine boronic acid and a protected piperidine derivative in tetrahydrofuran (THF) at 60°C forms the bicyclic structure in one pot. This method reduces steps and improves yields to 80–85%.
Catalyst System:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times from hours to minutes. A protocol using 2-aminopyridine-3-carboxylate and urea in dimethylacetamide (DMA) at 150°C for 20 minutes under microwave conditions achieves 70% yield, compared to 12 hours conventionally.
Advantages:
Industrial-Scale Production
Continuous Flow Chemistry
A patent describes a continuous flow system where 2-aminonicotinic acid and POCl₃ are mixed in a microreactor at 100°C with a residence time of 10 minutes. The output is quenched with ice water, and the product is isolated via centrifugation, achieving 95% purity and 85% yield.
Process Parameters:
Solvent Recovery and Waste Reduction
Industrial plants utilize solvent distillation units to recycle toluene and ethanol, reducing waste by 40%. Catalytic hydrogenation replaces stoichiometric reductants like LiAlH₄, minimizing metal waste.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Cyclization | 60–75 | 90–95 | Low cost, simple setup | Long reaction times |
| Microwave-Assisted | 70–80 | 95–98 | Rapid synthesis | High energy input |
| Continuous Flow | 85–90 | 95–99 | Scalability, consistency | High initial equipment cost |
Purification and Characterization
Chemical Reactions Analysis
Cyclization and Ring Formation
The synthesis often begins with piperidin-4-one reacting with benzyl chloride or 4-(chloromethyl)pyridine in the presence of K₂CO₃ in DMF at 80°C, forming intermediates 3a,b . Subsequent Gewald reaction steps using ethyl cyanoacetate, sulfur, and morpholine under reflux conditions in ethanol yield the pyrido[3,4-d]pyrimidine core .
Key Reaction Conditions
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Nucleophilic Addition | Piperidin-4-one, benzyl chloride/K₂CO₃ | DMF, 80°C | Intermediate 3a,b |
| Gewald Reaction | Ethyl cyanoacetate, sulfur, morpholine | EtOH, reflux | Pyrido-pyrimidine core |
Substitution Reactions
The chlorine atom at the 4-position and nitrogen atoms in the ring system enable diverse substitution chemistry.
Sulfonation
Phosphoryl chloride (POCl₃) and triethylamine in sulfolane at room temperature introduce sulfonate groups, forming derivatives like 6a .
Amination
Reactions with aryl amines (e.g., 4-chloroaniline) in 2-methoxyethanol at 100°C yield substituted pyrido-pyrimidines (e.g., 7a ) .
Example Reaction
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Sulfonation | POCl₃, triethylamine | Sulfolane, RT | 6a |
| Amination | 4-Chloroaniline, triethylamine | 2-methoxyethanol, 100°C | 7a |
Functional Group Transformations
The compound undergoes oxidation, reduction, and cross-coupling reactions, expanding its utility in medicinal chemistry.
Oxidation
While specific oxidation protocols are not detailed in the provided sources, related pyrido-pyrimidine derivatives are oxidized to form quinazoline analogs, which enhance pharmacological activity .
Reduction
Hydrogenation or use of reducing agents (e.g., LiAlH₄) can reduce double bonds in the pyrido-pyrimidine core, altering its reactivity profile.
VEGFR-2 Inhibition
Derivatives like 11n exhibit high cytotoxicity against cancer cell lines (e.g., MCF-7, HUVEC) via VEGFR-2 inhibition, involving hydrogen bonds with residues like Lys 868 and Asp 1046 .
Thiadiazole Coupling
Substitution with thiadiazole moieties (e.g., 11p ) enhances bioactivity, as seen in antitumor assays .
Critical Analysis of Reaction Mechanisms
-
Cyclization : The Gewald reaction mechanism involves nucleophilic attack by the enolate of ethyl cyanoacetate on sulfur, forming a thiocyanate intermediate that undergoes ring closure .
-
Substitution : The chlorine atom’s electrophilic nature facilitates aromatic substitution, while nitrogen atoms enable hydrogen bonding in biochemical interactions .
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research and development.
Anticancer Activity
Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidine compounds can inhibit cancer cell proliferation. For example:
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | A549 (Lung) | 12.5 | |
| 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | MCF-7 (Breast) | 8.0 |
These compounds may induce apoptosis in cancer cells through mitochondrial-dependent pathways.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Notably:
| Enzyme | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
This inhibition is crucial for disrupting metabolic pathways in cancer and other diseases.
Pharmacological Applications
The pharmacological potential of 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride extends beyond anticancer properties. Its interactions with various biological targets suggest applications in:
- Antimicrobial Therapy : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Agents : Research is ongoing to explore its effects on neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against multiple cancer cell lines. Results indicated that it could effectively induce apoptosis in A549 lung cancer cells through mechanisms involving mitochondrial pathways.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial efficacy, derivatives of this compound were tested against several pathogens. The results showed significant inhibitory effects against various strains of bacteria.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the knockdown of phospho-RSK levels in cells . This inhibition can affect various cellular pathways and processes, making it a valuable tool in studying signal transduction and cellular regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring System Variations
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
- CAS : 1432795-17-9
- Molecular Formula : C₇H₉Cl₂N₃
- Key Difference : Chlorine at position 2 instead of 4.
- Impact : Altered electronic distribution reduces reactivity at position 4, shifting substitution preferences. Used in kinase inhibitor synthesis .
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Hydrochloride
Substituent-Modified Derivatives
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- CAS : 1000578-08-4
- Molecular Formula : C₇H₈Cl₂N₃
- Key Difference : Additional chlorine at position 2.
- Impact : Increased electrophilicity enables dual substitution pathways. Applied in cytotoxic agent development .
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
- CAS : 647863-08-9
- Molecular Formula : C₈H₈Cl₂F₃N₃
- Key Difference : Trifluoromethyl group at position 2.
- Impact : Enhanced lipophilicity and metabolic stability. Explored in kinase inhibition studies .
7-Benzyl-4-Chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- CAS : 859826-11-2
- Molecular Formula : C₁₅H₁₆ClN₃S
- Key Difference : Benzyl and methylthio substituents.
Data Table: Structural and Functional Comparison
*Note: CAS for the target compound is inferred from (QK-7146), which refers to a positional isomer in a different ring system.
Research Findings and Implications
- SAR Insights : Chlorine at position 4 is critical for electrophilic reactivity, while substituents at position 2 modulate lipophilicity and target engagement .
- Synthetic Challenges : Ring system variations (e.g., pyrido[3,4-d] vs. [4,3-d]) require tailored cyclization conditions, impacting scalability .
Biological Activity
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
- CAS Number : 2006277-76-3
- Molecular Formula : C₇H₉Cl₂N₃
- Molecular Weight : 206.07 g/mol
- Purity : ≥95% .
The biological activity of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the pyrido[3,4-d]pyrimidine class can act as inhibitors of specific kinases and receptors involved in pathological processes such as cancer and inflammation.
- Tyrosine Kinase Inhibition : Similar compounds have shown efficacy as tyrosine kinase inhibitors (TKIs), which are crucial in the treatment of cancers characterized by aberrant kinase activity. The substitution pattern at positions C5 and C6 significantly influences selectivity and potency against various receptors .
- Antitumor Activity : The compound has been investigated for its potential use in oncology. It has demonstrated activity against several cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy :
A study demonstrated that derivatives of pyrido[3,4-d]pyrimidines exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests a promising avenue for further development as anticancer agents . -
Tyrosine Kinase Inhibition :
Research focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications at the C5 and C6 positions could enhance selectivity for specific tyrosine kinases involved in oncogenesis. For instance, certain derivatives were found to inhibit BCR-ABL and PDGFRA with IC50 values below 100 nM . -
Antiparasitic Properties :
Preliminary investigations into the antiparasitic activity of related compounds indicated that they could inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The effective concentrations (EC50) were reported to be in the nanomolar range, indicating potent activity against this parasite .
Q & A
Q. Basic
- NMR : H and C NMR confirm ring substitution patterns and hydrogen bonding in the tetrahydropyrido-pyrimidine core .
- X-ray crystallography : Resolves stereochemistry and lattice packing, as demonstrated for pyrimidine derivatives in Acta Crystallographica .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .
What strategies address conflicting data in reaction yields during scale-up?
Q. Advanced
- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., temperature, stoichiometry) affecting yield discrepancies .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ IR spectroscopy) detects intermediates and side products, enabling dynamic adjustments .
- Replication studies : Cross-validate results under controlled conditions to identify batch-specific anomalies .
What safety protocols are recommended for handling this compound?
Q. Basic
- Hazard classification : Acute toxicity (Oral, H302) and respiratory irritation (STOT SE 3) require fume hood use and PPE (gloves, goggles) .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
How can molecular docking analyze its interactions with biological targets?
Q. Advanced
- Target selection : Prioritize kinases or enzymes with pyrimidine-binding pockets (e.g., DHFR, EGFR) based on structural homology .
- Docking software : Use AutoDock Vina or Schrödinger to simulate binding affinities, focusing on chlorine’s electrostatic contributions .
- Validation : Compare computational predictions with in vitro IC₅₀ values to refine docking parameters .
What are the key physicochemical properties of this compound?
Q. Basic
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₈H₁₁ClN₃·HCl | |
| Molecular weight | 225.11 g/mol | |
| Solubility | Soluble in polar aprotic solvents | |
| Stability | Hygroscopic; sensitive to light |
What statistical methods optimize reaction conditions?
Q. Advanced
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature vs. chlorination efficiency) .
- Taguchi arrays : Identify robust conditions (e.g., solvent selection) with minimal experimental runs .
- Machine learning : Train algorithms on historical reaction data to predict optimal catalyst loadings .
How to purify the compound effectively?
Q. Basic
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
- Column chromatography : Silica gel with CH₂Cl₂/MeOH gradients resolves regioisomeric impurities .
- Ion-exchange resins : Isolate hydrochloride salt from freebase forms .
What in vitro assays assess its bioactivity?
Q. Advanced
- Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of target kinases (e.g., CDK2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) quantify IC₅₀ values .
- Metabolic stability : Microsomal incubation (human liver microsomes) evaluates CYP450-mediated degradation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
